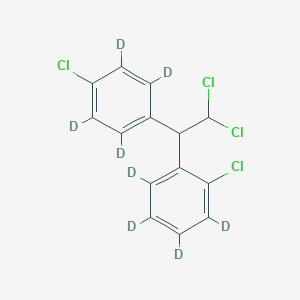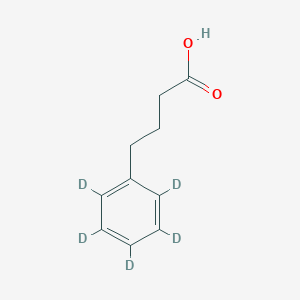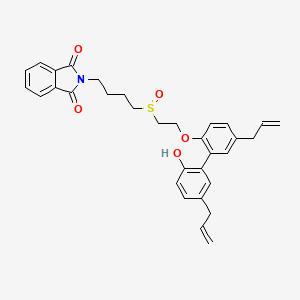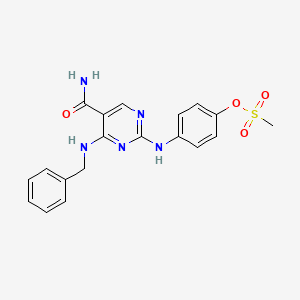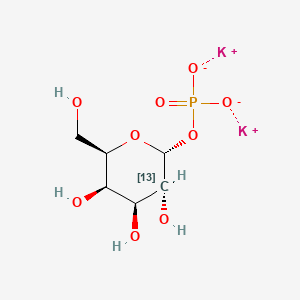
Galactose 1-phosphate-13C-1 (potassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galactose 1-phosphate-13C-1 (potassium) is a stable isotope-labeled compound, specifically a potassium salt of galactose 1-phosphate where the carbon at position 1 is labeled with carbon-13. This compound is an intermediate in the metabolism of galactose and is involved in the formation of nucleotide sugars .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of galactose 1-phosphate-13C-1 (potassium) typically involves the incorporation of carbon-13 into the galactose molecule. This can be achieved through enzymatic synthesis using labeled substrates or through chemical synthesis where the labeled carbon is introduced at a specific step in the synthesis of galactose 1-phosphate .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes where labeled substrates are converted to the desired product. The process conditions, such as temperature, pH, and enzyme concentration, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Galactose 1-phosphate-13C-1 (potassium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of galactose 1-phosphate-13C-1 (potassium) can yield galactonic acid derivatives, while reduction can regenerate the original compound .
Aplicaciones Científicas De Investigación
Galactose 1-phosphate-13C-1 (potassium) has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of galactose metabolism.
Biology: Helps in studying the role of galactose 1-phosphate in cellular processes and its impact on cellular metabolism.
Medicine: Used in research related to galactosemia, a genetic disorder affecting galactose metabolism.
Industry: Employed in the production of labeled compounds for use in various biochemical assays and studies
Mecanismo De Acción
The mechanism of action of galactose 1-phosphate-13C-1 (potassium) involves its role as an intermediate in the galactose metabolism pathway. It is converted to glucose 1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is crucial for the proper utilization of galactose in the body. The labeled carbon-13 allows researchers to track the metabolic fate of the compound and understand its role in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Galactose 1-phosphate (potassium): The unlabeled version of the compound, used in similar metabolic studies.
Glucose 1-phosphate (potassium): Another intermediate in carbohydrate metabolism, used for comparison in metabolic studies.
Fructose 1-phosphate (potassium): Involved in fructose metabolism, used to study different carbohydrate metabolic pathways
Uniqueness
Galactose 1-phosphate-13C-1 (potassium) is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research, providing insights that are not possible with unlabeled compounds .
Propiedades
Fórmula molecular |
C6H11K2O9P |
|---|---|
Peso molecular |
337.31 g/mol |
Nombre IUPAC |
dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(313C)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1/i5+1;; |
Clave InChI |
KCIDZIIHRGYJAE-ZGOMGSCNSA-L |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([13C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
SMILES canónico |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


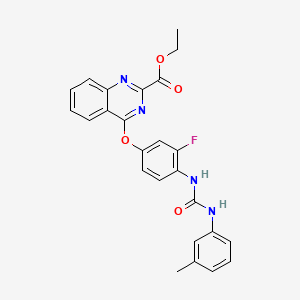
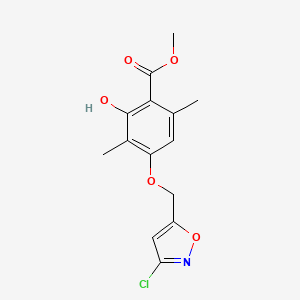
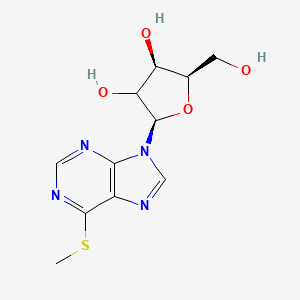
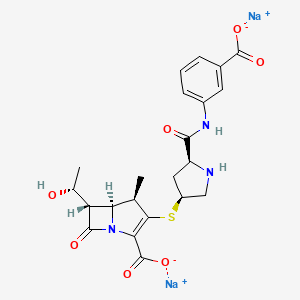
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)


